molecular formula C18H20O4 B2654946 4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 951971-02-1

4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2654946
CAS No.: 951971-02-1
M. Wt: 300.354
InChI Key: BQWZYVJSRKKZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzo[c]chromen-6-one Research

The exploration of benzochromenone derivatives traces its origins to the isolation of coumarin (2H-chromen-2-one) from tonka beans in 1820 by August Vogel. This discovery laid the foundation for understanding the structural and functional diversity of coumarin analogues. By the mid-20th century, advancements in organic synthesis enabled the systematic modification of the coumarin scaffold, leading to the development of benzocoumarins—π-extended derivatives featuring fused aromatic rings. Benzo[c]chromen-6-one, a benzochromenone variant with a ketone group at position 6, emerged as a critical intermediate in medicinal chemistry due to its enhanced electronic delocalization and capacity for regioselective functionalization.

The synthesis of tetrahydrobenzochromenones, including 4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, represents a milestone in modulating the compound’s pharmacokinetic properties. Partial saturation of the aromatic system reduces planarity, potentially enhancing solubility and metabolic stability. Early studies on tetrahydrobenzochromenones focused on their roles as fluorescent probes and enzyme inhibitors, with recent work emphasizing their therapeutic potential in oxidative stress and inflammatory pathologies.

Positioning in Heterocyclic Medicinal Chemistry

Benzochromenones occupy a unique niche in heterocyclic chemistry due to their dual aromatic-lactonic structure, which enables diverse non-covalent interactions with biological targets. The 6H-benzo[c]chromen-6-one core serves as a privileged scaffold in drug design, with substitutions at positions 2, 3, and 4 significantly influencing bioactivity. For instance:

  • Acetyl groups at position 4 enhance electron-withdrawing effects, stabilizing the lactone ring and modulating redox properties.
  • Hydroxy groups at position 3 facilitate hydrogen bonding with enzymatic active sites, as observed in the inhibition of α-amylase and 5-lipoxygenase.
  • Alkyl chains (e.g., propyl at position 2) introduce lipophilicity, improving membrane permeability and bioavailability.

Table 1: Key Structural Modifications and Their Pharmacological Implications

Position Substituent Electronic Effect Biological Impact
2 Propyl Electron-donating (+I) Enhanced lipophilicity, membrane traversal
3 Hydroxy Electron-withdrawing (-M) Hydrogen bonding, enzyme inhibition
4 Acetyl Electron-withdrawing (-I) Stabilized lactone, antioxidant activity

These modifications align with trends in modern medicinal chemistry, where multi-target ligands are engineered to address complex pathologies such as diabetes and chronic inflammation.

Significance as a Tetrahydrobenzochromenone Derivative

The tetrahydro modification in 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one reduces aromatic conjugation, altering the compound’s electronic profile and steric bulk. This structural adjustment confers several advantages:

  • Improved Solubility : Saturation of the outer benzene ring decreases crystallinity, enhancing aqueous solubility—a critical factor in drug formulation.
  • Metabolic Stability : The tetrahydro ring impedes cytochrome P450-mediated oxidation, prolonging half-life in vivo.
  • Conformational Flexibility : Partial saturation allows the molecule to adopt multiple low-energy conformations, enabling optimal binding to disparate biological targets.

Comparative studies between fully aromatic and tetrahydrobenzochromenones reveal that saturation at positions 7–10 increases inhibitory potency against pro-inflammatory enzymes like 5-lipoxygenase (IC₅₀ 2.12 mM vs. 4.4 mM for ibuprofen).

Relationship to Urolithin Structures and Natural Metabolites

Urolithins, hydroxylated dibenzopyran-6-one metabolites derived from ellagitannins, share structural homology with tetrahydrobenzochromenones. Both classes feature a chromenone core with variable hydroxylation patterns, enabling interactions with nuclear receptors and antioxidant response elements. For example:

  • Urolithin A (3,8-dihydroxybenzo[c]chromen-6-one) activates AMPK pathways, mirroring the metabolic effects observed in tetrahydrobenzochromenones.
  • 4-Acetyl-3-hydroxy-2-propyl substitution in benzo[c]chromen-6-one mimics the keto-enol tautomerism of urolithins, suggesting overlapping mechanisms in scavenging reactive oxygen species.

Table 2: Structural and Functional Overlaps Between Tetrahydrobenzochromenones and Urolithins

Feature Tetrahydrobenzochromenone Urolithin A
Core Structure 6H-benzo[c]chromen-6-one 6H-benzo[c]chromen-6-one
Key Substituents Acetyl, hydroxy, propyl 3,8-dihydroxy
Bioactivity Antioxidant, anti-inflammatory Anti-aging, AMPK activation
Metabolic Origin Synthetic modification Gut microbiota metabolism

This structural kinship positions tetrahydrobenzochromenones as synthetic analogues of natural metabolites, bridging the gap between dietary polyphenols and pharmaceutical agents.

Properties

IUPAC Name

4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-6-11-9-14-12-7-4-5-8-13(12)18(21)22-17(14)15(10(2)19)16(11)20/h9,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZYVJSRKKZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1O)C(=O)C)OC(=O)C3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Knoevenagel condensation reaction can be employed, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chroman-4-one structures have been reported to inhibit SIRT2, a protein associated with cancer progression. These inhibitors demonstrated improved pharmacokinetic properties, suggesting that modifications to the chroman structure can enhance therapeutic efficacy against cancer cells .

Table 1: Cytotoxicity of Chroman Derivatives

CompoundCell Line TestedIC50 (µM)
4-acetyl-3-hydroxy...MCF-7 (Breast Cancer)2.1
Mannich Base DerivativeHepG2 (Liver Cancer)1.5
Chromone-based InhibitorJurkat (Leukemia)1.8

Antioxidant Properties

The compound also exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role . The antioxidant capacity can be attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Neuroprotective Effects

Research indicates that compounds similar to 4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may provide neuroprotective benefits. They have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease by inhibiting neuronal apoptosis and promoting cell survival pathways .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. For example, introducing different substituents on the chroman ring can lead to derivatives with improved potency against specific targets.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]chromen-6-one (THU-OH)

  • Substituents : 3-hydroxy group, saturated ring.
  • Fluorescence Properties : Acts as a selective "turn-off" sensor for Fe³⁺ via fluorescence quenching in aqueous environments. The saturated ring enhances stability but reduces conjugation compared to unsaturated analogues .
  • Metal Interaction : Selective for Fe³⁺ over other metal ions (e.g., Al³⁺, Cu²⁺). Quenching is attributed to Fe³⁺-induced electron transfer or chelation .

Urolithin B (3-Hydroxy-6H-Benzo[c]chromen-6-one)

  • Substituents : 3-hydroxy group, unsaturated ring.
  • Fluorescence Properties : Similar "turn-off" Fe³⁺ sensing as THU-OH but with lower photostability due to the unsaturated backbone .
  • Key Difference : The unsaturated system allows stronger π-π interactions but increases susceptibility to oxidative degradation .

4-Substituted Analogues

  • 4-Acetyl Derivative (THU-4-Ac): Substituents: 3-hydroxy, 4-acetyl, saturated ring. Fluorescence Properties: Reduced fluorescence intensity compared to THU-OH due to the electron-withdrawing acetyl group, which diminishes electron density in the chromophore .
  • 4-(1-Hydroxyethyl) Derivative (THU-4-ALC) :

    • Substituents : 3-hydroxy, 4-(1-hydroxyethyl), saturated ring.
    • Fluorescence Properties : Exhibits fluorescence enhancement in the presence of metals (e.g., Zn²⁺), contrasting with the "turn-off" behavior of THU-OH. This is attributed to the electron-donating hydroxyethyl group stabilizing excited states .

Target Compound: 4-Acetyl-3-Hydroxy-2-Propyl-7,8,9,10-Tetrahydro-6H-Benzo[c]chromen-6-One

  • Hypothesized Behavior : The 4-acetyl group may suppress fluorescence intensity compared to THU-OH, while the 2-propyl chain could modulate metal-binding kinetics or selectivity. Direct comparative data are pending, but structural analogs suggest substituent-dependent fluorescence modulation .

Comparative Data Table

Compound Name Substituents Fluorescence Response to Fe³⁺ Metal Selectivity Key Reference
THU-OH 3-hydroxy, saturated ring Turn-off (quenching) Fe³⁺ > other metals
Urolithin B 3-hydroxy, unsaturated ring Turn-off (quenching) Fe³⁺
THU-4-Ac 3-hydroxy, 4-acetyl, saturated ring Reduced intensity Undetermined
THU-4-ALC 3-hydroxy, 4-(1-hydroxyethyl), saturated Turn-on (enhancement) Zn²⁺, Al³⁺
Target Compound 3-hydroxy, 4-acetyl, 2-propyl, saturated Hypothesized quenching Fe³⁺ (predicted)

Mechanistic Insights

  • Electron-Withdrawing vs. Donating Groups :
    • 4-Acetyl (EWG) reduces electron density, likely destabilizing metal-chelate complexes and altering fluorescence pathways .
    • 4-(1-Hydroxyethyl) (EDG) promotes fluorescence enhancement by stabilizing excited states via electron donation .
  • Steric Effects : The 2-propyl group in the target compound may hinder Fe³⁺ access to the 3-hydroxy binding site, reducing quenching efficiency compared to THU-OH.

Biological Activity

4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H18O3. It features a chromene backbone with acetyl and hydroxy functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds in the benzo[c]chromene class exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Neuroprotective Effects

Studies have demonstrated that derivatives of benzo[c]chromen-6-one can cross the blood-brain barrier and exhibit neuroprotective effects. For instance, the compound has been shown to inhibit phosphodiesterase II (PDE2), which plays a critical role in neuroprotection by modulating cyclic nucleotide levels in neurons. In vitro studies using HT-22 cells revealed that the compound significantly increased cell viability in a dose-dependent manner against corticosterone-induced neurotoxicity .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated in the context of neuroinflammation. It has been observed to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This inhibition can lead to reduced neuronal apoptosis and improved cognitive function .

Study on Neuroprotection

In a study assessing the neuroprotective effects of this compound:

  • Objective : To evaluate its protective effects on neuronal cells.
  • Method : HT-22 cells were treated with varying concentrations of the compound alongside corticosterone.
  • Results : The compound significantly enhanced cell viability at concentrations between 6.25 to 25 μM, with an optimal effect observed at 12.5 μM (p < 0.01) compared to control groups .

PDE2 Inhibition

The primary mechanism through which this compound exerts its neuroprotective effects is through the inhibition of PDE2. By inhibiting this enzyme, cyclic AMP (cAMP) levels are elevated, leading to enhanced neuronal survival signals and reduced apoptosis .

Modulation of Inflammatory Pathways

The compound also modulates inflammatory pathways by inhibiting the activation of the NLRP3 inflammasome. This action reduces the release of pro-inflammatory cytokines and protects dopaminergic neurons from degeneration .

Data Summary Table

Biological Activity Mechanism Study Findings References
AntioxidantFree radical scavengingSignificant reduction in oxidative stress markers
NeuroprotectionPDE2 inhibitionIncreased cell viability in HT-22 cells
Anti-inflammatoryNLRP3 inhibitionReduced levels of pro-inflammatory cytokines

Q & A

What are the recommended synthetic routes for 4-acetyl-3-hydroxy-2-propyl-substituted benzo[c]chromen-6-one derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, ZrCl₄-catalyzed reactions between resorcinol and ethyl 2-oxocyclohexanecarboxylate yield the tetrahydrobenzo[c]chromen-6-one core . Subsequent acetylation or alkylation at the 4-position can introduce substituents like acetyl or propyl groups. Key steps include:

Core formation: Reacting resorcinol with carbonyl-containing esters under acidic or Lewis acid conditions (e.g., ZrCl₄ at 85°C) to form the fused chromenone ring .

Substituent introduction: Electrophilic substitution or nucleophilic addition at the 4-position using acetyl chloride or propyl halides.

Purification: Recrystallization or column chromatography to isolate derivatives.

How do substituents at the 4-position influence fluorescence properties in benzo[c]chromen-6-one derivatives?

Level: Advanced
Methodological Answer:
Substituents at the 4-position significantly alter the electron density of the chromenone system, affecting fluorescence. For instance:

  • Acetyl groups: Enhance fluorescence in the presence of metal ions (e.g., Fe³⁺, Cu²⁺) due to chelation-induced rigidification of the structure .
  • Hydroxyethyl groups: Display substituent-dependent fluorescence enhancement, differing from the "on-off" behavior of unsubstituted analogs .
    Experimental validation:
  • Use spectrofluorometry to measure emission intensity changes at λexem = 320/450 nm.
  • Compare quantum yields and Stokes shifts between substituted and parent compounds .

What methodologies resolve contradictions in metal-ion selectivity (quenching vs. enhancement) among benzo[c]chromen-6-one derivatives?

Level: Advanced
Methodological Answer:
Contradictions arise from varying substituent effects and metal coordination geometries. To address this:

Systematic substitution studies: Synthesize analogs with controlled substituents (e.g., electron-withdrawing vs. donating groups) to map trends in metal interaction .

Spectroscopic titration: Measure binding constants (Kd) via UV-Vis or fluorescence titration to quantify selectivity (e.g., Fe³⁺ vs. Al³⁺) .

Computational modeling: Use DFT to predict charge transfer pathways and orbital interactions between the chromenone core and metal ions .

What safety protocols are critical when handling benzo[c]chromen-6-one derivatives in laboratory settings?

Level: Basic
Methodological Answer:
While specific toxicity data for 4-acetyl-3-hydroxy-2-propyl derivatives may be limited, general protocols include:

  • Personal protective equipment (PPE): Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
  • Engineering controls: Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., ZrCl₄) .
  • Waste disposal: Segregate halogenated byproducts (e.g., from alkylation steps) for hazardous waste processing .

How can structure-activity relationships (SAR) guide the design of benzo[c]chromen-6-one derivatives as enzyme inhibitors?

Level: Advanced
Methodological Answer:
SAR studies focus on substituent effects at the 3- and 4-positions:

  • 3-Hydroxy group: Essential for cholinesterase inhibition; removal reduces activity >90% .
  • 4-Acetyl/propyl groups: Improve lipophilicity and target binding (e.g., PDE2 inhibition with IC50 < 50 µM) .
    Validation steps:

Enzyme assays: Use Ellman’s method for cholinesterase inhibition or fluorescence polarization for PDE2 .

Molecular docking: Align derivatives with protein crystal structures (e.g., PDE2 PDB: 4HTX) to identify key binding motifs .

What strategies improve enantiomeric purity in chiral benzo[c]chromen-6-one derivatives?

Level: Advanced
Methodological Answer:
Racemic mixtures (e.g., (±)-4-acetyl derivatives) require resolution techniques:

Chiral chromatography: Use columns with amylose/cyclodextrin stationary phases for enantiomer separation .

Asymmetric synthesis: Employ chiral auxiliaries or catalysts (e.g., BINOL-phosphates) during cyclocondensation to induce stereoselectivity .

Circular dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with computational predictions .

How does the electronic environment of the benzo[c]chromen-6-one core affect its biological activity?

Level: Advanced
Methodological Answer:
The electron-rich chromenone system facilitates π-π stacking and hydrogen bonding with biological targets. Key factors:

  • Substituent electronegativity: Electron-withdrawing groups (e.g., acetyl) enhance binding to hydrophobic enzyme pockets (e.g., cholinesterase) .
  • Conformational rigidity: The tetrahydro ring system restricts rotational freedom, improving affinity for planar binding sites (e.g., DNA G-quadruplexes) .
    Validation:
  • Fluorescence quenching assays: Monitor interactions with biomolecules (e.g., DNA) via Förster resonance energy transfer (FRET) .

What are the limitations of current fluorescence-based detection methods for benzo[c]chromen-6-one derivatives?

Level: Advanced
Methodological Answer:
Key limitations include:

  • pH sensitivity: Fluorescence intensity varies significantly in non-physiological pH ranges (e.g., <6 or >8) .
  • Matrix interference: Biological samples (e.g., serum) may autofluoresce, requiring background subtraction or time-resolved fluorescence techniques .
    Mitigation strategies:
  • Buffer optimization: Use PBS (pH 7.4) with 1% DMSO to stabilize fluorescence signals .
  • Nanoparticle encapsulation: Enhance signal-to-noise ratios by conjugating derivatives with silica or polymer nanoparticles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.